molecular formula C36H38F4N4O2S B1669826 Darapladib CAS No. 356057-34-6

Darapladib

Cat. No.: B1669826
CAS No.: 356057-34-6
M. Wt: 666.8 g/mol
InChI Key: WDPFJWLDPVQCAJ-UHFFFAOYSA-N
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Description

Darapladib is a selective, reversible, and orally active inhibitor of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), an enzyme implicated in the inflammatory pathogenesis of atherosclerosis . Lp-PLA₂ hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine (LysoPC) and oxidized free fatty acids (oxFFA), which promote plaque instability and vascular inflammation . By inhibiting Lp-PLA₂, this compound aims to stabilize atherosclerotic plaques and reduce cardiovascular (CV) events such as myocardial infarction and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darapladib involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Darapladib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

STABILITY Trial

The STABILITY trial (Stabilization of Atherosclerotic Plaques Using Darapladib) was a pivotal Phase III study that involved 15,828 patients with chronic coronary heart disease. The trial aimed to evaluate the efficacy of this compound in reducing major adverse cardiovascular events (MACE) compared to placebo over a median follow-up of 3.7 years.

  • Primary Endpoint : The composite endpoint included cardiovascular death, myocardial infarction, and stroke. Results showed that 9.7% of patients on this compound experienced MACE compared to 10.4% in the placebo group (hazard ratio 0.94, p = 0.20) .
  • Secondary Endpoints : There was a statistically significant reduction in major coronary events (HR 0.90, p = 0.045), suggesting some potential benefit in specific subsets of coronary events despite no overall reduction in MACE .

Other Key Studies

  • Effects on Inflammatory Biomarkers
    In a study involving patients on atorvastatin therapy, this compound demonstrated sustained inhibition of plasma Lp-PLA2 activity and resulted in reductions in interleukin-6 and high-sensitivity C-reactive protein after 12 weeks, indicating potential anti-inflammatory effects .
  • Atheroma Composition
    Research indicated that this compound could prevent the expansion of necrotic core volume in coronary plaques over 12 months compared to placebo, which is critical for plaque stability and reducing the risk of rupture .
  • SOLID-TIMI 52 Trial
    This ongoing trial is investigating this compound's efficacy in acute coronary syndromes, aiming to provide further insights into its therapeutic potential .

Case Studies

Several case studies have illustrated this compound's effects on individual patients with varying degrees of cardiovascular risk:

  • Patient Case Example : In one documented case, a patient with established coronary artery disease treated with this compound showed stabilization of plaque characteristics without significant adverse effects on platelet function or renal parameters, indicating its safety profile alongside its efficacy .

Summary of Findings

Trial/Study Population Primary Endpoint Results
STABILITY Trial15,828 CHD patientsMACENo significant difference (HR 0.94)
Atorvastatin + this compoundVarious CHD-risk patientsInflammatory biomarkersSignificant reductions in IL-6 and hs-CRP
Necrotic Core Study330 patients with CADNecrotic core volumePrevention of core expansion (P=0.012)

Mechanism of Action

Darapladib exerts its effects by selectively inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that mediates inflammatory processes. By blocking Lp-PLA2, this compound reduces the production of pro-inflammatory and pro-apoptotic molecules derived from oxidized low-density lipoprotein. This inhibition helps stabilize atherosclerotic plaques and reduces the risk of cardiovascular events .

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Mechanism : Targets the catalytic site of Lp-PLA₂, reducing enzymatic activity by >90% at therapeutic doses .
  • Pharmacokinetics : Low bioavailability (4–12%) due to high plasma protein binding (>99.9%) and hepatic metabolism via CYP3A4 . Renal excretion is minimal (<0.5%), but severe renal impairment increases unbound plasma exposure by >2-fold .
  • Clinical Development : Advanced to Phase III trials (STABILITY and SOLID-TIMI 52) for atherosclerosis but failed to meet primary endpoints .

Pharmacological Profile

The table below compares darapladib with other Lp-PLA₂ inhibitors and structurally related compounds:

Compound Target IC₅₀ (nM) Key Features Clinical Outcomes
This compound Lp-PLA₂ 0.25–0.5 Orally active, high protein binding; reduces plaque inflammation in animal models . No significant reduction in CV death/MI/stroke in Phase III; reduced coronary events by 9% .
Rilapladib Lp-PLA₂ 0.1–0.3 Improved solubility vs. This compound; similar anti-inflammatory effects in preclinical studies . Discontinued in Phase II due to lack of efficacy.
Compound 1 Lp-PLA₂ 0.2 Binds oxyanion hole of Lp-PLA₂ via hydrogen bonds; potent in vitro . Preclinical stage.
Compound 2 Lp-PLA₂ 0.15 Bioisostere of this compound with enhanced physicochemical properties . Preclinical stage.
Bicyclo[1.1.1]pentane analogs Lp-PLA₂ 0.3–1.0 Structural analogs with phenyl replacements; improved metabolic stability . Experimental; no clinical data.

Efficacy in Clinical Trials

  • This compound: STABILITY Trial (N=15,828): No significant reduction in CV death, MI, or stroke (HR 0.94; p=0.20) but reduced major coronary events (HR 0.90; p=0.045) . SOLID-TIMI 52 Trial (N=13,026): Similar null results for primary endpoint (HR 0.95; p=0.20) . Preclinical/Phase II: Reduced plaque necrosis and macrophage infiltration in animal models .
  • Rilapladib :

    • Showed dose-dependent Lp-PLA₂ inhibition in Phase I but failed to demonstrate CV benefits in Phase II .

Mechanistic Insights and Off-Target Effects

  • This compound :
    • Reduces plaque Lp-PLA₂ activity by ~65% but shows mixed anti-inflammatory effects in humans .
    • May have off-target antioxidant effects, as suggested by lipid metabolite analysis .
  • Rilapladib/Compound 2 :
    • Similar Lp-PLA₂ inhibition but lack clinical translatability, possibly due to redundant inflammatory pathways in advanced atherosclerosis .

Biological Activity

Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme implicated in the inflammatory processes associated with atherosclerosis and cardiovascular diseases. This article reviews the biological activity of this compound, including its mechanisms of action, clinical trial findings, and implications for therapeutic use.

This compound specifically inhibits Lp-PLA2, which is involved in the hydrolysis of oxidized phospholipids in low-density lipoproteins (LDL). By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators and stabilizes atherosclerotic plaques, potentially preventing cardiovascular events.

1. STABILITY Trial

The STabilization of Atherosclerotic Plaque by Initiation of this compound Therapy (STABILITY) trial was a pivotal Phase III study that evaluated this compound's efficacy in patients with chronic coronary heart disease (CHD). The study involved 15,828 patients randomized to receive either 160 mg of this compound or placebo once daily over a median follow-up period of 3.7 years.

  • Primary Endpoint : The primary outcome was the time to first occurrence of major adverse cardiovascular events (MACE), which included cardiovascular death, myocardial infarction (MI), and stroke. Results showed no significant difference between groups:
    • MACE occurred in 9.7% of the this compound group vs. 10.4% in the placebo group (HR 0.94, p = 0.20) .
  • Secondary Endpoints : Although there were modest reductions in major coronary events and total coronary events, these did not translate into a significant reduction in MACE or its individual components .

2. SOLID-TIMI 52 Trial

The SOLID-TIMI 52 trial further assessed this compound's impact on cardiovascular outcomes. Over a median duration of 2.5 years, results indicated no significant differences between this compound and placebo groups regarding the composite endpoint of cardiovascular death, MI, or stroke .

Biological Effects

This compound has demonstrated several biological effects beyond its role as an Lp-PLA2 inhibitor:

  • Reduction in Inflammatory Markers : In early trials, this compound significantly reduced Lp-PLA2 levels by 60-66% at a daily dose of 160 mg, although it only modestly reduced interleukin-6 levels by 12.3% .
  • Impact on Plaque Composition : In studies involving endarterectomy specimens, this compound reduced plaque Lp-PLA2 activity by up to 81%, indicating its potential to modify plaque composition .

Table: Summary of Key Clinical Trials Involving this compound

Trial NamePopulation SizePrimary EndpointKey Findings
STABILITY15,828Major Adverse Cardiovascular EventsNo significant reduction in MACE; modest reduction in secondary endpoints
SOLID-TIMI 52~3,000Cardiovascular Death, MI, StrokeNo significant differences between treatment and placebo groups
IBIS-2330Necrotic Core ExpansionThis compound halted necrotic core expansion in plaques

Q & A

Basic Research Questions

Q. What is the mechanistic basis for Darapladib’s inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), and how does this relate to its proposed anti-atherosclerotic effects?

  • Answer: this compound selectively inhibits Lp-PLA2, an enzyme expressed in atherosclerotic plaques that hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators like lysophosphatidylcholine. By reducing plaque inflammation and necrotic core expansion, this compound aims to stabilize vulnerable plaques . Preclinical studies in diabetic swine demonstrated reduced necrotic core area and inflammatory gene expression (e.g., CCL5) with treatment . Researchers should validate Lp-PLA2 activity via enzyme-linked immunosorbent assays (ELISAs) in plasma/tissue and correlate with histopathological plaque features in animal models .

Q. What are the pharmacokinetic challenges associated with this compound, and how do they influence dosing regimens in clinical trials?

  • Answer: this compound is a Biopharmaceutics Classification System (BCS) Class 4 drug with low solubility and permeability, resulting in low oral bioavailability (~4% for enteric-coated tablets). First-pass metabolism generates minor metabolites (e.g., hydroxylation [M3], N-deethylation [M4]), and systemic exposure decreases with repeated dosing, suggesting time-dependent pharmacokinetics. Researchers must account for food effects (19% AUC increase with high-fat meals) and use accelerator mass spectrometry for sensitive radiolabeled tracer analysis in absorption/distribution studies .

Advanced Research Questions

Q. How can researchers reconcile the contradictory outcomes of the STABILITY trial, where this compound failed the primary endpoint but showed a marginal reduction in coronary events?

  • Answer: The STABILITY trial (N=15,828) reported no significant reduction in the composite endpoint of cardiovascular death, myocardial infarction (MI), or stroke (HR 0.94, p=0.20), but secondary analyses showed a 10% risk reduction in major coronary events (HR 0.90, p=0.045) . Methodological considerations:

  • Subgroup Analysis: Investigate high-risk cohorts (e.g., patients with elevated Lp-PLA2 activity or diabetes) where treatment effects may be amplified .
  • Biomarker Integration: Use proximity extension assays to quantify Lp-PLA2 activity and oxidized phospholipids as intermediate endpoints .
  • Trial Design: Future studies should prioritize enriched populations and composite endpoints focused on plaque stability (e.g., coronary revascularization rates) .

Q. What experimental design considerations are critical when modeling this compound’s efficacy in comorbid conditions like dyslipidemia and type 2 diabetes?

  • Answer: Murine studies highlight the importance of:

  • Duration: 16-week regimens in diabetic mice showed greater lipid profile normalization (total cholesterol, non-HDL-C) compared to 8-week regimens, suggesting prolonged treatment is needed for metabolic effects .
  • Dosage: Optimal dosing (e.g., 160 mg/day in humans) must balance Lp-PLA2 inhibition with tolerability; animal models require dose scaling based on plasma concentration-time profiles .
  • Outcome Measures: Include fasting glucose, HDL-C, and tissue-specific Lp-PLA2 protein levels to assess metabolic interplay .

Q. How can researchers address the discrepancy between this compound’s anti-inflammatory effects in preclinical models and its limited clinical efficacy?

  • Answer:

  • Mechanistic Depth: Use single-cell RNA sequencing in animal plaques to identify inflammatory pathways (e.g., macrophage polarization) modulated by this compound but not captured in clinical trials .
  • Translational Biomarkers: Combine imaging (e.g., intravascular ultrasound) with proteomic profiling of plaque-derived extracellular vesicles to quantify drug-induced changes in plaque vulnerability .
  • Trial Heterogeneity: Meta-analyze data from SOLID-TIMI 52 and STABILITY to identify patient subsets (e.g., those with high-sensitivity C-reactive protein) benefiting from Lp-PLA2 inhibition .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing secondary endpoints in this compound trials with null primary outcomes?

  • Answer:

  • Gatekeeping Procedures: Apply hierarchical testing to control family-wise error rates, prioritizing endpoints with mechanistic plausibility (e.g., coronary revascularization) .
  • Bayesian Analysis: Use adaptive designs to re-estimate posterior probabilities of efficacy in pre-specified subgroups, leveraging prior data from phase II studies .
  • Sensitivity Analysis: Explore impact of competing risks (e.g., non-cardiovascular deaths) on hazard ratios using Fine-Gray models .

Q. How should researchers optimize bioavailability studies for this compound given its BCS Class 4 limitations?

  • Answer:

  • Formulation Strategies: Test co-amorphous systems with solubility-enhancing polymers (e.g., HPMCAS) to improve dissolution .
  • Prodrug Design: Synthesize phosphate or acyloxyalkyl ester prodrugs to enhance intestinal permeability .
  • In Silico Modeling: Use GastroPlus™ to simulate absorption under varying pH and transit conditions, validated with in vivo pharmacokinetic data .

Q. Data Contradiction Analysis

Q. Why did this compound reduce Lp-PLA2 activity in plasma but fail to significantly alter cardiovascular mortality?

  • Answer: Potential explanations include:

  • Off-Target Effects: Lp-PLA2 inhibition may not fully attenuate plaque inflammation driven by redundant pathways (e.g., NLRP3 inflammasome) .
  • Biomarker-Outcome Discordance: Plasma Lp-PLA2 levels may not reflect intra-plaque enzyme activity; tissue-specific pharmacodynamic studies are needed .
  • Trial Population: STABILITY enrolled stable coronary patients with extensive background therapy (e.g., statins), masking incremental benefits .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38F4N4O2S/c1-3-42(4-2)20-21-43(22-25-8-12-27(13-9-25)28-14-16-29(17-15-28)36(38,39)40)33(45)23-44-32-7-5-6-31(32)34(46)41-35(44)47-24-26-10-18-30(37)19-11-26/h8-19H,3-7,20-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPFJWLDPVQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C4=C(CCC4)C(=O)N=C3SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189073
Record name Darapladib
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Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

356057-34-6
Record name Darapladib
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Record name Darapladib
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Record name N-(2-Diethylamino-ethyl)-2-[2-(4-fluoro-benzylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-1-yl]-N-(4'-trifluoromethyl-biphenyl-4-ylmethyl)-acetamide
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Retrosynthesis Analysis

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